2-(2-chloro-6-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide - 2034349-47-6

2-(2-chloro-6-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Catalog Number: EVT-3057031
CAS Number: 2034349-47-6
Molecular Formula: C19H19ClF4N4O
Molecular Weight: 430.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: This compound is described by its crystal structure, determined to be monoclinic with the space group P21/n. The structure was analyzed at a temperature of 169.99 K. []

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

  • Compound Description: This pyrimidin-4-amine derivative, synthesized and designated as U7, exhibits potent, broad-spectrum insecticidal and fungicidal properties. Notably, U7 displayed insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus with an LC50 of 3.57 ± 0.42 mg/L against M. separata. Additionally, U7 demonstrated fungicidal activity against Pseudoperonospora cubensis with an EC50 of 24.94 ± 2.13 mg/L. []

5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)

  • Compound Description: Similar to U7, U8 is a pyrimidin-4-amine derivative synthesized and found to possess broad-spectrum insecticidal and fungicidal activity. []
  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically developed for topical ocular delivery. It has shown potency and efficacy in rodent models of choroidal neovascularization (CNV). []

Paliperidone

  • Compound Description: Paliperidone (9-hydroxyrisperidone) is a heterocyclic compound known for its diverse pharmacological properties. Its crystal structure is characterized by a chair conformation for the piperidine ring and a half-chair conformation for the annulated ring containing the hydroxy group. []

2-(n-heptyl) amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one

  • Compound Description: This compound is a thieno[2,3-d]pyrimidin-4(3H)-one derivative synthesized and found to have strong inhibitory effects on crop biomasses. Notably, it provided 90% inhibition activity against cotton fusarium wilt. []
  • Compound Description: The conformation of this molecule is influenced by an intramolecular C—H⋯O hydrogen bond. Notably, the 2-chlorobenzyl group exhibits rotational disorder. []

(Z)-2-[1-Aryl-7-methyl-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamides

  • Compound Description: This series of pyrido[2,3-d]pyrimidin-2(1H)-one derivatives was synthesized in a two-step process. The first step involved the reaction of tertiary acetamide magnesium enolates with 2-chloro-6-methylpyridine-3-carbonitrile to yield vinylogous urea derivatives, (Z)-3-amino-3-(2-chloro-6-methylpyridin-3-yl)propenamides. The second step involved reacting these intermediates with aryl isocyanates in the presence of sodium hydride to obtain the final products. []

4-(3-chloro-2-fluoro-anilino)-7-methoxy-6-[[1-(n-methylcarbamoylmethyl)-piperidin-4-yl]oxy]quinazoline

  • Compound Description: This compound and its salts are the subject of a patent describing their manufacturing process. []
  • Compound Description: This compound was identified as a lead compound for fungicide development during research focused on the commercial insecticide tebufenpyrad. []
  • Compound Description: Derived from the optimization of the lead compound 1a, 2a is a pyrimidin-4-amine derivative that exhibits superior fungicidal activity compared to commercial fungicides like diflumetorim. []
  • Compound Description: HNPC-A9229 represents a further optimized version of compound 2a, designed to reduce toxicity while maintaining fungicidal activity. This compound shows promising fungicidal effects against Puccinia sorghi and Erysiphe graminis, with EC50 values of 0.16 mg/L and 1.14 mg/L, respectively. []

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

  • Compound Description: This series of compounds was synthesized by reacting 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide with various 4-substituted phenyl-carbamido-phosphoric acid dichlorides. []
  • Compound Description: Similar to the 9a-f series, these carbamoyl thiophene derivatives were synthesized by reacting 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide with corresponding Morpholinyl/Piperidinyl/N-methyl piperizinyl-carbamido-phosphoric acid dichlorides. []
  • Compound Description: This compound is a salt solvate whose structure has been determined using X-ray crystallography. The crystal structure reveals an L-shaped cation with extensive hydrogen bonding interactions. []
  • Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, characterized by different dihedral angles between the piperidine and pyrimidine rings. []
  • Compound Description: This compound served as a lead structure for developing new CB2 ligands. It exhibits single-digit nanomolar affinity for CB2 receptors. []

1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexyilamine-1,4-dihydroindeno[1,2-c] pyrazole-3-carboxamide (2a)

  • Compound Description: An analogue of 1a,b, this compound also demonstrates single-digit nanomolar affinity for CB2 receptors and acts as an agonist in an in vitro model based on HL-60 cells. []
  • Compound Description: This series of compounds was synthesized and subsequently evaluated for its antimicrobial activity. The results demonstrated antimicrobial effects against both bacterial and fungal strains. []

2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives (3a-r)

  • Compound Description: These thiazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacterial and fungal strains. Several compounds within this series showed moderate to good antimicrobial activity. []
  • Compound Description: CLINME belongs to a new class of 2-(iodophenyl)imidazo[1,2-a]pyridineacetamide derivatives developed as radioligands for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). It is radiolabeled with carbon-11 for PET imaging studies. []
  • Compound Description: This compound demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). It exhibited a rapid, concentration-dependent bactericidal effect, even at concentrations as low as 2x MIC. []
  • Compound Description: This compound is a substituted benzamide that was also tested for bactericidal activity against MRSA. []

4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (1h)

  • Compound Description: This compound, another substituted benzamide, was also part of the study assessing bactericidal activity against MRSA. []
  • Compound Description: This compound is the primary subject of a patent claiming its use in a pharmaceutical composition, along with a pharmaceutically acceptable carrier. []
  • Compound Description: This compound displayed promising anticancer activity against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines. []

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1)

    • Compound Description: Designed to improve the oral bioavailability of compound 1, this analogue showed comparable in vitro activity and improved Caco-2 permeability. []

    6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

    • Compound Description: This compound is a potent and orally bioavailable RORγt inverse agonist. It exhibits strong inhibitory activity against RORγt and has a favorable pharmacokinetic profile. []
    • Compound Description: BCTP is a potent TRPV1 antagonist with analgesic properties. Unlike other TRPV1 antagonists, it does not induce significant hyperthermia. []

    N-[4-({6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-1,3-benzothiazol-2-yl]acetamide (AMG517)

    • Compound Description: AMG517 is a clinically tested TRPV1 antagonist, but unlike BCTP, it induces marked hyperthermia. []

    (E)-3-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol

    • Compound Description: This compound, an intermediate in organic synthesis, is prepared through a multi-step process involving a phosphine salt or phosphonate ester. []
    • Compound Description: A-867744 is a selective positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR). It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents without displaying a distinct secondary component like other type II α7 PAMs. []

    N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    • Compound Description: CPPHA is a positive allosteric modulator (PAM) for both metabotropic glutamate receptors mGluR1 and mGluR5. It binds to a novel allosteric site distinct from the MPEP site, another allosteric site on these receptors. []

    WIN 55212-2 [(4,5-dihydro-2-methyl-4(4-morpholinylmethyl)-1-(1-naphthalenyl-carbonyl)-6H-pyrrolo[3,2,1ij]quinolin-6-one]

    • Compound Description: WIN 55212-2 is a selective cannabinoid agonist that induces hypothermia by activating CB1 receptors, particularly those located in the preoptic anterior hypothalamic nucleus (POAH). []
    • Compound Description: SR141716A acts as a selective CB1 receptor antagonist, effectively blocking the hypothermic effects induced by the cannabinoid agonist WIN 55212-2. []

    SR144528 [N-((1S)-endo-1,3,3-trimethyl bicyclo heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide)]

      N-(3-((4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-cyanopicolinamide (8)

      • Compound Description: This compound, a 6-CF3 dihydrothiazine derivative, is a BACE1 inhibitor designed to mitigate hERG inhibition and P-gp efflux. []
      • Compound Description: Further optimization of compound 8 led to the discovery of 15. This compound demonstrates an excellent balance of potency, favorable hERG inhibition, low P-gp efflux, and good metabolic stability. []
      • Compound Description: B3 is a potent HDAC inhibitor that displays antiproliferative activity against various tumor cell lines, including MV-4-11, K562, and WSU-DLCL-2 cells. []
      • Compound Description: This pyrazolylpyrimidine derivative exhibited strong herbicidal activity, particularly against the root growth of Pennisetum alopecuroides L. []

      2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

      • Compound Description: This pyrazolylpyrimidine derivative demonstrated significant inhibitory activity against chlorophyll levels in seedlings of Pennisetum alopecuroides L. []

      Properties

      CAS Number

      2034349-47-6

      Product Name

      2-(2-chloro-6-fluorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

      IUPAC Name

      2-(2-chloro-6-fluorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide

      Molecular Formula

      C19H19ClF4N4O

      Molecular Weight

      430.83

      InChI

      InChI=1S/C19H19ClF4N4O/c1-11-25-16(19(22,23)24)10-17(26-11)28-7-5-12(6-8-28)27-18(29)9-13-14(20)3-2-4-15(13)21/h2-4,10,12H,5-9H2,1H3,(H,27,29)

      InChI Key

      ZMCKGBDZRHYGHZ-UHFFFAOYSA-N

      SMILES

      CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=C(C=CC=C3Cl)F)C(F)(F)F

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.